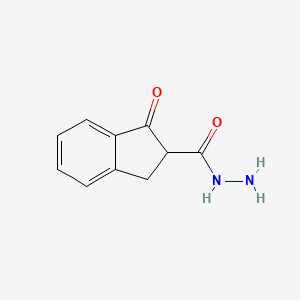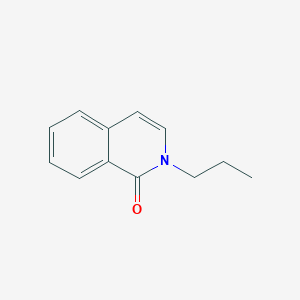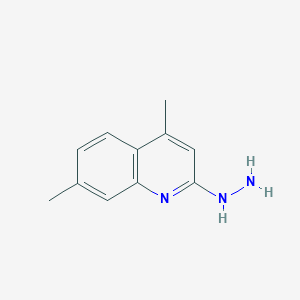![molecular formula C8H18N2OSi B11906234 Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- CAS No. 653580-08-6](/img/structure/B11906234.png)
Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile is an organic compound with the molecular formula C8H18N2OSi. It is characterized by the presence of a nitrile group, a trimethylsilyl group, and an amino group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile typically involves the reaction of 3-methyl-2-butanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in reduction reactions, the nitrile group is targeted by reducing agents, leading to the formation of primary amines. In substitution reactions, the trimethylsilyl group is displaced by nucleophiles, resulting in the formation of new functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-2-(((trimethylsilyl)oxy)amino)propanenitrile
- 3-Methyl-2-(((trimethylsilyl)oxy)amino)pentanenitrile
- 3-Methyl-2-(((trimethylsilyl)oxy)amino)hexanenitrile
Uniqueness
3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the trimethylsilyl group enhances its stability and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
653580-08-6 |
|---|---|
Molekularformel |
C8H18N2OSi |
Molekulargewicht |
186.33 g/mol |
IUPAC-Name |
3-methyl-2-(trimethylsilyloxyamino)butanenitrile |
InChI |
InChI=1S/C8H18N2OSi/c1-7(2)8(6-9)10-11-12(3,4)5/h7-8,10H,1-5H3 |
InChI-Schlüssel |
AGWQBEHXUXXUOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C#N)NO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



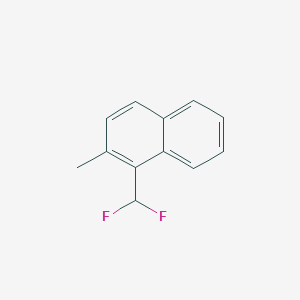
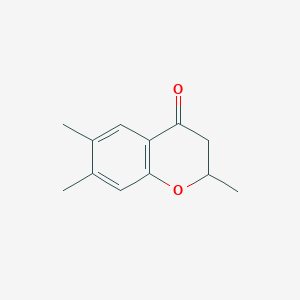
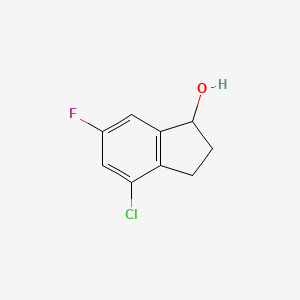

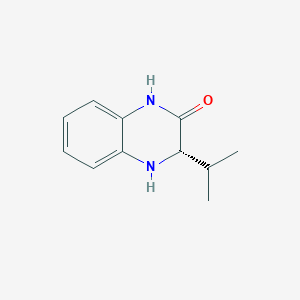
![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
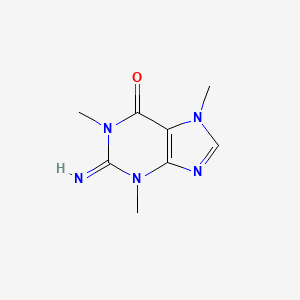
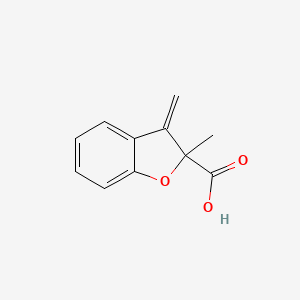
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B11906204.png)
